molecular formula C19H20Cl2N2O4 B4389281 5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

Cat. No.: B4389281
M. Wt: 411.3 g/mol
InChI Key: WPKTTZLNFWVDIJ-UHFFFAOYSA-N
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Description

5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core substituted with a morpholine ring and a dichloromethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

5-[(3,5-dichloro-2-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O4/c1-26-18-12(8-13(20)9-16(18)21)11-22-14-2-3-17(15(10-14)19(24)25)23-4-6-27-7-5-23/h2-3,8-10,22H,4-7,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKTTZLNFWVDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. Common reagents used in the synthesis include chlorinating agents, methoxylating agents, and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID: shares similarities with other substituted benzoic acids and morpholine derivatives.

    Dichloromethoxyphenyl derivatives: Compounds with similar dichloromethoxyphenyl groups exhibit comparable chemical reactivity and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
5-{[(3,5-DICHLORO-2-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID

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